molecular formula C14H15LiN2O3 B2572482 Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-60-3

Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2572482
CAS No.: 2197062-60-3
M. Wt: 266.23
InChI Key: KGAYQIPXGMTCCN-UHFFFAOYSA-M
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Description

Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a benzoimidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of benzoimidazole derivatives with tetrahydro-2H-pyran-4-ylmethyl intermediates. The process often requires the use of lithium reagents to introduce the lithium ion into the final product. Common solvents used in these reactions include tetrahydrofuran (THF) and other polar aprotic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoimidazole derivatives, while substitution reactions can produce a range of substituted benzoimidazole compounds .

Mechanism of Action

The mechanism of action of Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, while the benzoimidazole moiety can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is unique due to its combination of a lithium ion with a benzoimidazole and tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

lithium;1-(oxan-4-ylmethyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.Li/c17-14(18)13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-19-8-6-10;/h1-4,10H,5-9H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAYQIPXGMTCCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1CN2C3=CC=CC=C3N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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